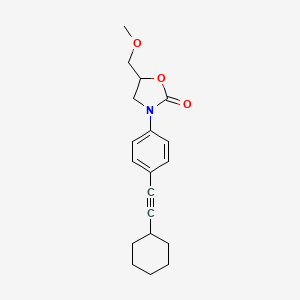
3-(4-(Cyclohexylethynyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Cyclohexylethynyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone is a complex organic compound with a unique structure that combines a cyclohexylethynyl group, a phenyl ring, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Cyclohexylethynyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclohexylethynyl Group: This step involves the reaction of cyclohexylacetylene with a suitable halogenated phenyl compound under palladium-catalyzed coupling conditions.
Introduction of the Oxazolidinone Ring: The next step involves the cyclization of the intermediate product with an appropriate amine and carbonyl compound to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Cyclohexylethynyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxymethyl group.
Scientific Research Applications
3-(4-(Cyclohexylethynyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-(Cyclohexylethynyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-(Cyclohexylethynyl)phenyl)-2-oxazolidinone: Lacks the methoxymethyl group.
3-(4-(Cyclohexylethynyl)phenyl)-5-methyl-2-oxazolidinone: Contains a methyl group instead of a methoxymethyl group.
Uniqueness
3-(4-(Cyclohexylethynyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
CAS No. |
79039-08-0 |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-[4-(2-cyclohexylethynyl)phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H23NO3/c1-22-14-18-13-20(19(21)23-18)17-11-9-16(10-12-17)8-7-15-5-3-2-4-6-15/h9-12,15,18H,2-6,13-14H2,1H3 |
InChI Key |
RLASHAGLKSPKCV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)C#CC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


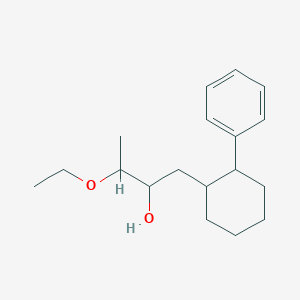
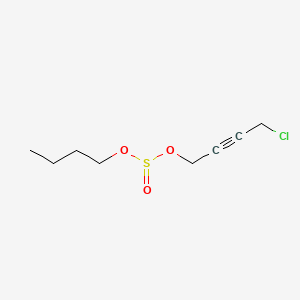
![N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide](/img/structure/B14434459.png)
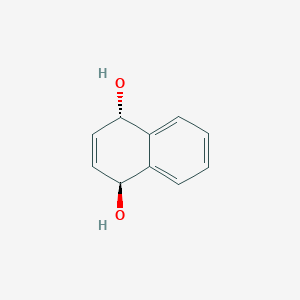

![3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)](/img/structure/B14434473.png)
![2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14434475.png)
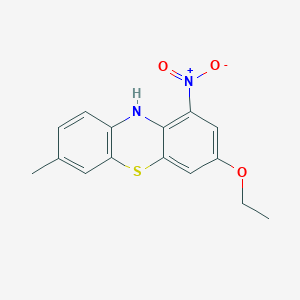
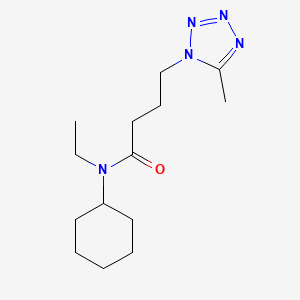
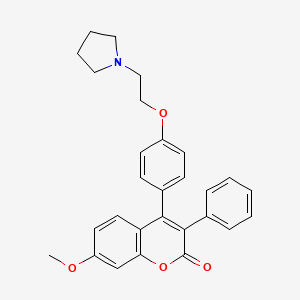
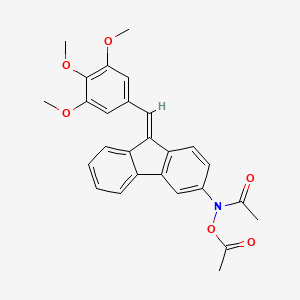
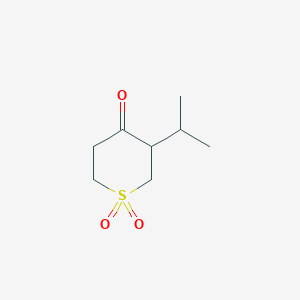
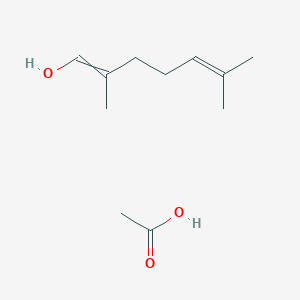
![N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14434523.png)
